Dideazafolate

Antifolate selectivity Thymidylate synthase Dihydrofolate reductase

5,8‑Dideazafolate (CB 3705, CAS 5854‑11‑5) is a classical quinazoline‑based antifolate that lacks nitrogen atoms at positions 5 and 8 of the folate pteridine ring. This structural deletion transforms the heterocycle into a quinazoline scaffold, endowing the molecule with the ability to simultaneously inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [REFS‑1].

Molecular Formula C21H21N5O6
Molecular Weight 439.4 g/mol
Cat. No. B10788444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideazafolate
Molecular FormulaC21H21N5O6
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N
InChIInChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)
InChIKeyUQFCLENKCDVITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dideazafolate (CB 3705) – Procurement Guide for a Dual DHFR/TS Quinazoline Antifolate


5,8‑Dideazafolate (CB 3705, CAS 5854‑11‑5) is a classical quinazoline‑based antifolate that lacks nitrogen atoms at positions 5 and 8 of the folate pteridine ring. This structural deletion transforms the heterocycle into a quinazoline scaffold, endowing the molecule with the ability to simultaneously inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [REFS‑1]. The compound displays a molecular weight of 439.42 Da and an XlogP of 1.2 [REFS‑2]. Unlike methotrexate (DHFR‑selective) or 10‑propargyl‑5,8‑dideazafolate (PDDF, TS‑selective), CB 3705 occupies a unique dual‑inhibitor space that makes it a valuable tool for disentangling folate‑dependent pathways.

Why Generic Substitution Fails for 5,8‑Dideazafolate


Classical antifolates are not functionally interchangeable because their primary intracellular targets, transport routes, and polyglutamylation requirements diverge dramatically [REFS‑1]. Methotrexate potently inhibits DHFR (IC₅₀ ≈ 28 nM on human DHFR) but has little TS activity, whereas PDDF (CB 3717) is a nanomolar TS inhibitor (IC₅₀ ≈ 64 nM) with only modest DHFR engagement [REFS‑2]. DDATHF (lometrexol) bypasses both enzymes and targets GARFT (IC₅₀ ≈ 14 nM) [REFS‑3]. 5,8‑Dideazafolate sits between these extremes: it inhibits both DHFR and TS with moderate potency and is transported by the reduced folate carrier (RFC) but achieves higher intracellular accumulation than methotrexate [REFS‑1]. Simply swapping one antifolate for another would therefore confound experimental readouts by altering the enzyme‑inhibition profile, cellular pharmacokinetics, and the metabolic rescue requirements. The quantitative evidence below substantiates why 5,8‑dideazafolate must be procured as a distinct chemical entity rather than replaced by a near‑neighbor.

Quantitative Differentiation Evidence for 5,8‑Dideazafolate (CB 3705)


Dual‑Enzyme Target Profile Contrasting with Methotrexate and PDDF

5,8‑Dideazafolate simultaneously inhibits DHFR and TS, whereas methotrexate selectively inhibits DHFR and PDDF selectively inhibits TS. In L1210 murine leukemia cells, CB 3705 exhibits an ID₅₀ of 4.77 µM, compared with methotrexate ID₅₀ values of 0.1–0.4 µM [REFS‑1][REFS‑2]. Against isolated human TS, PDDF shows an IC₅₀ of 64 nM, reflecting its TS‑specialized profile [REFS‑3]. Thus, 5,8‑dideazafolate provides a unique dual‑inhibition fingerprint at moderate potency, unlike the high‑potency single‑target engagement of its comparators.

Antifolate selectivity Thymidylate synthase Dihydrofolate reductase

Differential Transport and Intracellular Accumulation Relative to Methotrexate

5,8‑Dideazafolate is transported by the reduced folate carrier (RFC) and accumulates to higher intracellular levels than methotrexate, despite its lower enzyme‑binding affinity [REFS‑1]. In contrast, methotrexate influx Km is approximately 4.98 µM with a Vmax of 6.64 pmol/min/10⁷ cells in CCRF‑CEM cells, whereas 5,8‑dideazafolate transport is more efficient, allowing greater steady‑state drug levels that partially compensate for its moderate target potency [REFS‑2].

Reduced folate carrier Intracellular accumulation Drug transport

Distinct Metabolic Rescue Profile: Thymidine‑Alone Reversal

The cytotoxicity of 5,8‑dideazafolate can be reversed by thymidine alone, indicating that its primary lethal event is TS inhibition rather than DHFR blockade [REFS‑1]. By contrast, methotrexate cytotoxicity requires both thymidine and a purine source (e.g., hypoxanthine) for rescue because MTX depletes tetrahydrofolate pools needed for both pyrimidine and purine synthesis [REFS‑2]. This qualitative difference in rescue requirements directly reflects the distinct enzyme‑inhibition spectrum of each compound.

Metabolic rescue Thymidylate synthase dependence Cytotoxicity mechanism

5,8‑Dideaza Scaffold Structural Distinction from Pteridine Antifolates

5,8‑Dideazafolate (CB 3705) possesses a quinazoline core that distinguishes it from pteridine‑based antifolates such as methotrexate and aminopterin. The 5,8‑dideaza modification eliminates the N‑5 and N‑8 atoms, reducing hydrogen‑bond donor count to 6 and acceptor count to 8, compared with methotrexate (HBD 5, HBA 9) [REFS‑1][REFS‑2]. This structural change alters the binding mode to both DHFR and TS, enabling the dual‑inhibition profile that is not observed with the pteridine series.

Quinazoline antifolate Structure-activity relationship Folate analogue design

Precision Application Scenarios for 5,8‑Dideazafolate (CB 3705)


Investigating Dual DHFR/TS Inhibition in One‑Carbon Metabolism Studies

5,8‑Dideazafolate is the compound of choice when the experimental goal is to probe the cellular consequences of simultaneous, moderate‑affinity blockade of DHFR and TS. Unlike methotrexate (which suppresses purine and thymidylate synthesis via DHFR alone) or PDDF (which selectively blocks TS), CB 3705 provides a unique dual‑inhibition fingerprint at an ID₅₀ of 4.77 µM in L1210 cells [REFS‑1]. This allows researchers to examine metabolic compensation mechanisms that arise when both branches of folate‑dependent nucleotide synthesis are partially inhibited [REFS‑2].

Designing Antifolates That Bypass Methotrexate Resistance Due to Impaired Transport

In cell lines with defective reduced‑folate‑carrier‑mediated methotrexate uptake, 5,8‑dideazafolate achieves higher intracellular accumulation than MTX while retaining RFC‑dependent entry [REFS‑1]. This property makes CB 3705 a valuable lead scaffold for medicinal chemistry programs aiming to overcome transport‑based methotrexate resistance [REFS‑2].

Probing TS‑Dependent Cytotoxicity with Thymidine‑Alone Rescue

Because 5,8‑dideazafolate cytotoxicity is reversed by thymidine alone—unlike methotrexate which requires both thymidine and hypoxanthine—it serves as a mechanistic probe for TS‑mediated cell death in folate‑pathway studies [REFS‑1]. Investigators can selectively rescue TS inhibition without simultaneously rescuing DHFR blockade, a capability not offered by either MTX or PDDF alone.

Screening Novel Antifolates Using the 5,8‑Dideaza Scaffold as a Reference Backbone

The 5,8‑dideaza quinazoline scaffold of CB 3705 provides a chemically distinct template for structure‑activity relationship (SAR) campaigns. Its hydrogen‑bond donor count (6) and acceptor count (8) differ from the pteridine core of MTX (5 and 9, respectively) [REFS‑1]. This scaffold can be elaborated with N10‑substituents (e.g., propargyl to yield PDDF) to tune selectivity toward TS or DHFR, making 5,8‑dideazafolate the logical parent compound for library synthesis [REFS‑2].

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